

# A Technical Guide to the Structure Elucidation of 4-Aminooxane-4-carbonitrile

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Compound of Interest		
Compound Name:	4-Aminooxane-4-carbonitrile	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound **4-Aminooxane-4-carbonitrile**. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, analogous-based approach for its synthesis and characterization. The methodologies and expected data presented herein are based on well-established principles of organic chemistry and spectroscopic analysis of similar structures, such as aminocycloalkane carbonitriles. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and characterization of this and related heterocyclic compounds.

### Introduction

**4-Aminooxane-4-carbonitrile** is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring a central oxane ring substituted with both an amino and a nitrile group at the C4 position, presents a unique scaffold for the design of novel therapeutic agents. The elucidation of its precise chemical structure is a critical first step in understanding its physicochemical properties and biological activity. This guide details a proposed synthetic route and a comprehensive analytical workflow for the unambiguous determination of its structure.



# **Proposed Synthesis**

The synthesis of **4-Aminooxane-4-carbonitrile** can be effectively achieved via a Strecker synthesis, a well-established method for the preparation of  $\alpha$ -aminonitriles from ketones.[1][2] [3] In this proposed route, tetrahydro-4H-pyran-4-one (4-oxooxane) serves as the ketone precursor.

## **Synthetic Pathway**

The reaction proceeds in a one-pot, three-component manner, involving the reaction of 4-oxooxane with ammonia and a cyanide source, typically trimethylsilyl cyanide (TMSCN) or an alkali metal cyanide like potassium cyanide (KCN).[4][5]

Figure 1: Proposed synthetic pathway for 4-Aminooxane-4-carbonitrile.

## **Experimental Protocol**

#### Materials:

- Tetrahydro-4H-pyran-4-one (1.0 eq)
- Ammonium chloride (1.2 eq)
- Potassium cyanide (1.2 eq)
- Ammonia solution (28-30%)
- Methanol
- Water
- Diethyl ether
- Anhydrous magnesium sulfate

#### Procedure:

• In a round-bottom flask equipped with a magnetic stirrer, dissolve tetrahydro-4H-pyran-4-one in methanol.



- Add a solution of ammonium chloride in water, followed by the dropwise addition of ammonia solution.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of potassium cyanide in water to the cooled reaction mixture.
- Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the addition of water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude **4-Aminooxane-4-carbonitrile** by column chromatography on silica gel.

#### **Structure Elucidation Workflow**

A combination of spectroscopic techniques is essential for the unambiguous structure elucidation of the synthesized compound.[6]

Figure 2: Workflow for the structure elucidation of 4-Aminooxane-4-carbonitrile.

# **Predicted Spectroscopic Data**

The following tables summarize the expected spectroscopic data for **4-Aminooxane-4-carbonitrile** based on its proposed structure and data from analogous compounds.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: Predicted <sup>1</sup>H NMR Data (400 MHz, CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.8 - 4.0	t	4H	H-2, H-6 (axial & equatorial)
~ 2.0 - 2.2	m	4H	H-3, H-5 (axial & equatorial)
~ 1.8	s (br)	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~ 120	-C≡N
~ 65	C-2, C-6
~ 55	C-4
~ 35	C-3, C-5

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (primary amine)[7]
2950 - 2850	Strong	C-H stretch (aliphatic)
2260 - 2240	Sharp, Medium	C≡N stretch (nitrile)[8]
1650 - 1580	Medium	N-H bend (primary amine)[7]
1150 - 1050	Strong	C-O-C stretch (ether)

# **Mass Spectrometry (MS)**



Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
126.08	[M] <sup>+</sup> (Molecular Ion)
111.06	[M - NH <sub>2</sub> ] <sup>+</sup>
99.07	[M - HCN]+
70.04	[M - C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup> (Loss of ethylene oxide)

## Conclusion

While direct experimental data for **4-Aminooxane-4-carbonitrile** is not readily available in the current literature, this technical guide provides a scientifically sound and detailed framework for its synthesis and comprehensive structure elucidation. The proposed Strecker synthesis offers a reliable method for its preparation, and the outlined spectroscopic workflow, including NMR, IR, and mass spectrometry, will enable its unambiguous characterization. The predicted data serves as a valuable reference for researchers embarking on the synthesis and analysis of this and related novel heterocyclic compounds. This foundational knowledge is crucial for the future exploration of its potential applications in drug discovery and development.

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